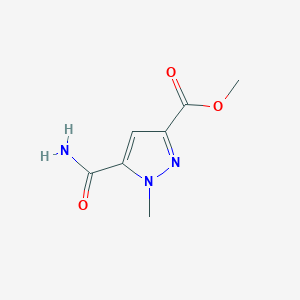
3-(3-hydroxypropyl)-1,3-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropionic acid is a carboxylic acid, specifically a beta hydroxy acid . It is an acidic viscous liquid with a pKa of 4.9 . It is very soluble in water, soluble in ethanol and diethyl ether .
Synthesis Analysis
The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals . Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP . A novel oxaloacetate pathway was successfully established for 3-HP biosynthesis .Chemical Reactions Analysis
The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals . Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP . Herein, a novel oxaloacetate pathway was successfully established for 3-HP biosynthesis .Physical And Chemical Properties Analysis
3-Hydroxypropionic acid is an acidic viscous liquid with a pKa of 4.9 . It is very soluble in water, soluble in ethanol and diethyl ether .Orientations Futures
3-Hydroxypropionic acid (3-HP) is an emerging platform chemical, which can be used for the production of various value-added chemicals . The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals . Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-(3-hydroxypropyl)-1,3-dimethylurea can be achieved through a two-step reaction process. The first step involves the reaction of 3-chloro-1,2-propanediol with dimethylurea to form 3-(dimethylamino)-1,2-propanediol. The second step involves the reaction of 3-(dimethylamino)-1,2-propanediol with sodium cyanate to form 3-(3-hydroxypropyl)-1,3-dimethylurea.", "Starting Materials": [ "3-chloro-1,2-propanediol", "dimethylurea", "sodium cyanate" ], "Reaction": [ { "Reactants": "3-chloro-1,2-propanediol + dimethylurea", "Conditions": "Reflex in ethanol", "Products": "3-(dimethylamino)-1,2-propanediol" }, { "Reactants": "3-(dimethylamino)-1,2-propanediol + sodium cyanate", "Conditions": "Heating in water", "Products": "3-(3-hydroxypropyl)-1,3-dimethylurea" } ] } | |
Numéro CAS |
25064-50-0 |
Nom du produit |
3-(3-hydroxypropyl)-1,3-dimethylurea |
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



